molecular formula C23H23ClN4O3 B3399465 (2-Chlorophenyl)(4-(6-(2,5-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1040641-08-4

(2-Chlorophenyl)(4-(6-(2,5-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Numéro de catalogue: B3399465
Numéro CAS: 1040641-08-4
Poids moléculaire: 438.9 g/mol
Clé InChI: ITISOXFLNBORAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a 2-chlorophenyl group linked via a methanone moiety to a piperazine ring, which is further substituted with a pyridazin-3-yl group bearing a 2,5-dimethoxyphenyl substituent.

Propriétés

IUPAC Name

(2-chlorophenyl)-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-30-16-7-9-21(31-2)18(15-16)20-8-10-22(26-25-20)27-11-13-28(14-12-27)23(29)17-5-3-4-6-19(17)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITISOXFLNBORAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

  • (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone (): This analog replaces the 2-chlorophenyl with a 2-chloro-6-fluorophenyl group and substitutes the 2,5-dimethoxyphenyl with a propoxy group on pyridazine. The propoxy chain may alter solubility and metabolic stability due to increased hydrophobicity .
  • (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (): The nitro group on the piperazine-linked phenyl ring introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy groups. This difference could influence receptor binding affinity and oxidative metabolism. The 3-chloro-4-methylphenyl substituent may also introduce steric hindrance absent in the target molecule .
  • (3-chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone (): The 2-methoxyphenyl group on piperazine provides a single electron-donating substituent, compared to the target’s dual methoxy groups on pyridazine. This simplification may reduce π-π stacking interactions with aromatic residues in biological targets .

Heterocyclic Core Modifications

  • (4-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (): Replacing pyridazine with pyridine eliminates one nitrogen atom in the heterocycle, reducing hydrogen-bonding capacity and altering solubility. The 4-chlorophenyl group (vs. 2-chlorophenyl in the target) may shift binding orientation in receptor pockets .
  • (4-{[2-(4-chlorophenyl)-6-phenylimidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)(4-methylphenyl)methanone (): The imidazo[1,2-a]pyridine scaffold introduces a fused bicyclic system, increasing molecular rigidity and surface area. This modification could enhance selectivity for specific kinase targets but may reduce metabolic stability due to steric bulk .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog Analog Analog
Molecular Weight ~450–500 g/mol (estimated) 330.81 g/mol 359.81 g/mol 330.81 g/mol
Key Substituents 2-Cl, 2,5-diOCH₃ 2-Cl-6-F, OPr 3-Cl-4-CH₃, NO₂ 3-Cl, 2-OCH₃
Electron Effects Electron-donating (OCH₃) Mixed (F, OPr) Electron-withdrawing (NO₂) Electron-donating (OCH₃)
Lipophilicity (LogP) Moderate (methoxy groups) High (F, propoxy) High (NO₂, CH₃) Moderate (single OCH₃)

Q & A

Q. Advanced Methodology :

  • Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to suppress unwanted nucleophilic substitutions or oxidations. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their polarity and compatibility with amine couplings .
  • Catalyst Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as bases to deprotonate intermediates, enhancing reaction efficiency. Monitoring via TLC or HPLC ensures intermediate stability .
  • Side Reaction Mitigation : Introduce protecting groups (e.g., Boc for amines) to block reactive sites during coupling steps. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane improves yield .

What advanced techniques resolve contradictions in spectroscopic data for structural confirmation?

Q. Methodological Approach :

  • Multi-Technique Validation : Combine 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to cross-verify bond connectivity and stereochemistry. For example, NOESY NMR can clarify spatial arrangements of the chlorophenyl and dimethoxyphenyl groups .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR spectra, aiding in reconciling experimental vs. theoretical data discrepancies .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms or decomposition events that may explain anomalous melting points .

How should researchers design assays to evaluate the compound’s interaction with biological targets?

Q. Experimental Design :

  • Pharmacophore Mapping : Prioritize targets (e.g., GPCRs, kinases) based on structural motifs:
    • The 2,5-dimethoxyphenyl group may act as a hydrogen bond acceptor.
    • The piperazine ring could facilitate binding to serotonin or dopamine receptors .
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for purified receptors. Include positive controls (e.g., known ligands) and competitive binding experiments .
  • Cellular Response Studies : Employ calcium flux or cAMP assays in HEK293 cells transfected with target receptors. Dose-response curves (0.1–100 µM) quantify potency (EC50_{50}/IC50_{50}) .

What strategies address stability challenges during formulation or storage?

Q. Stability Protocol :

  • Hydrolytic Stability : Conduct pH-dependent degradation studies (pH 1–10) at 37°C. LC-MS identifies degradation products (e.g., cleavage of the methanone linkage) .
  • Thermal Stability : Accelerated stability testing at 40–60°C under controlled humidity (ICH guidelines). DSC/TGA data inform storage conditions (e.g., desiccated, -20°C) .
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B) to assess photodegradation. Use amber glass vials for light-sensitive intermediates .

How can researchers elucidate the role of substituents (e.g., 2-chlorophenyl) in modulating reactivity?

Q. Substituent Analysis :

  • Electron-Withdrawing Effects : The 2-chlorophenyl group decreases electron density on the methanone carbonyl, enhancing electrophilicity. Compare reactivity with fluorophenyl or methoxyphenyl analogs via Hammett plots .
  • Steric Effects : Molecular docking simulations quantify steric hindrance from substituents. For example, 2,5-dimethoxyphenyl may restrict rotation around the pyridazine-piperazine bond .
  • Synthetic Probes : Synthesize derivatives (e.g., replacing chlorine with bromine) and compare reaction rates in SNAr or Suzuki-Miyaura couplings .

What statistical methods are recommended for analyzing dose-response or SAR data?

Q. Data Analysis Framework :

  • ANOVA and Tukey’s Test : Compare mean bioactivity values across derivatives (e.g., IC50_{50} values). Use p < 0.05 to identify significant substituent effects .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate via leave-one-out cross-validation .
  • Contradiction Resolution : Use Grubbs’ test to identify outliers in replicate experiments. Re-run assays with adjusted concentrations or conditions .

How can researchers mitigate toxicity risks during preclinical evaluation?

Q. Toxicity Screening :

  • In Silico Prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups, reactive carbonyls) .
  • In Vitro Assays : Test mitochondrial toxicity (MTT assay) in HepG2 cells and hERG inhibition (patch-clamp) to assess cardiac risk .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)(4-(6-(2,5-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)(4-(6-(2,5-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

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